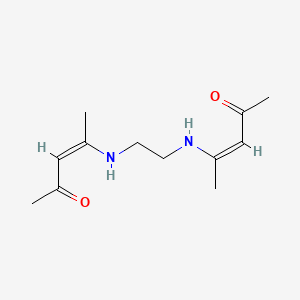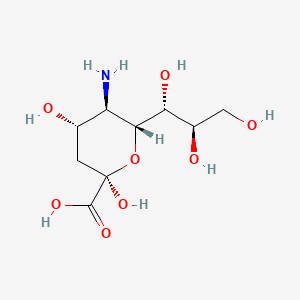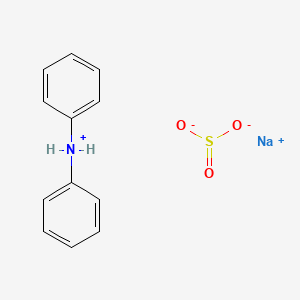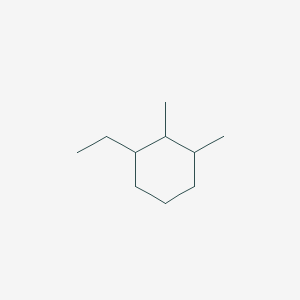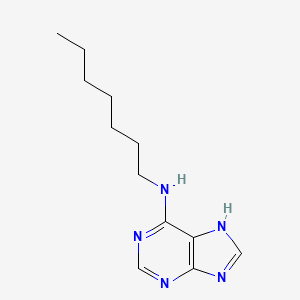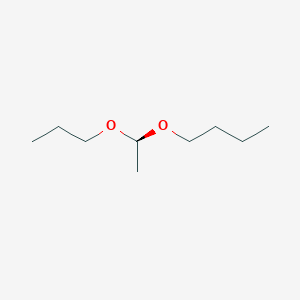![molecular formula C9H14O2 B12658976 1,4-Dioxaspiro[4.6]undec-7-ene CAS No. 7140-60-5](/img/structure/B12658976.png)
1,4-Dioxaspiro[4.6]undec-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[4.6]undec-7-ene is an organic compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which includes a five-membered dioxane ring fused to a seven-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.6]undec-7-ene can be synthesized through several methods. One common approach involves the reaction of 1,6-heptadiene with formaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the spirocyclic structure facilitated by the acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.6]undec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic derivatives
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.6]undec-7-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.6]undec-7-ene involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their stability and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxaspiro[4.6]undec-7-ene can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]dec-7-ene: Similar structure but with a six-membered ring instead of a seven-membered ring.
1,4-Dioxaspiro[4.6]undec-6-ene: Similar structure but with a different position of the double bond.
6,9,9-Trimethyl-1,4-Dioxaspiro[4.6]undec-6-ene: Contains additional methyl groups, leading to different chemical properties
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
7140-60-5 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1,4-dioxaspiro[4.6]undec-7-ene |
InChI |
InChI=1S/C9H14O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1,3H,2,4-8H2 |
InChI-Schlüssel |
MFMOLLNHYLCBAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CCC2(C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





